molecular formula C8H4N2S B3057915 Thieno[2,3-b]pyridine-6-carbonitrile CAS No. 86344-86-7

Thieno[2,3-b]pyridine-6-carbonitrile

Cat. No.: B3057915
CAS No.: 86344-86-7
M. Wt: 160.2 g/mol
InChI Key: KTSOZLHVFLYDNN-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various functionalized thieno[2,3-b]pyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Thieno[2,3-b]pyridine-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its pharmacological properties, it is explored for developing new drugs for treating cancer, inflammation, and viral infections.

    Industry: this compound derivatives are used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as Pim-1 kinase inhibitors, which play a role in cell proliferation and survival . The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison: Thieno[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the resulting biological activities. While similar compounds like thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine share some pharmacological properties, this compound often exhibits distinct activities, making it a valuable compound for targeted drug development .

Properties

IUPAC Name

thieno[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSOZLHVFLYDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511606
Record name Thieno[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86344-86-7
Record name Thieno[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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